N-(4,6-dimethylpyrimidin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that features a pyrimidine ring substituted with dimethyl groups and a pyrazole ring substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and urea under acidic or basic conditions.
Substitution with Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a β-dicarbonyl compound.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Coupling of the Pyrimidine and Pyrazole Rings: The final step involves coupling the pyrimidine and pyrazole rings through an acetamide linkage, typically using reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The dimethyl groups on the pyrimidine ring can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Alkyl halides, aryl halides, bases like sodium hydride (NaH).
Major Products Formed
Reduction of Nitro Group: Formation of an amino derivative.
Substitution of Dimethyl Groups: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-
Properties
Molecular Formula |
C11H12N6O3 |
---|---|
Molecular Weight |
276.25 g/mol |
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C11H12N6O3/c1-7-3-8(2)14-11(13-7)15-10(18)6-16-5-9(4-12-16)17(19)20/h3-5H,6H2,1-2H3,(H,13,14,15,18) |
InChI Key |
YCYSSVJMYXXKEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.